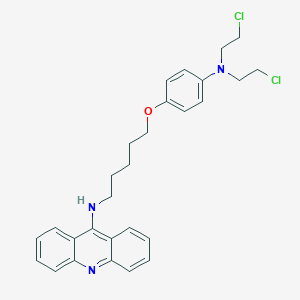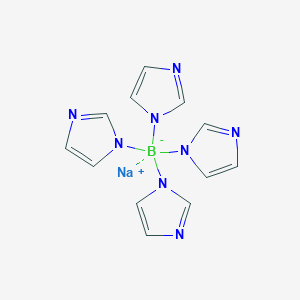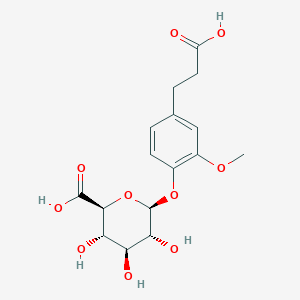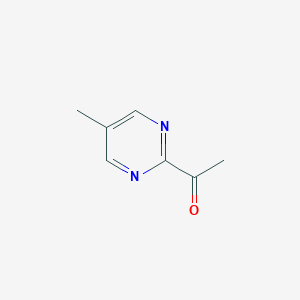
4-(メチルチオ)ベンジルアルコール
概要
説明
4-(Methylthio)benzyl alcohol is a chemical compound that is part of a broader class of sulfur-containing organic molecules. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and catalysis. The methylthio group attached to the benzyl alcohol moiety can influence the physical, chemical, and biological properties of the molecule, making it a valuable target for synthesis and study .
Synthesis Analysis
The synthesis of compounds related to 4-(Methylthio)benzyl alcohol often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For instance, complexes of ruthenium with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles have been synthesized using a 'Click' reaction, showcasing the potential for incorporating sulfur-containing groups into complex molecules . Additionally, base-mediated strategies have been employed to synthesize furans with a methylthio substituent, indicating the versatility of sulfur in facilitating domino coupling/annulation reactions . These methods highlight the synthetic accessibility of methylthio-substituted compounds and their derivatives.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds, including those with a methylthio group, can be elucidated using various spectroscopic techniques and crystallography. For example, the structure of 4-(benzylthio)-1,3-oxazol-5(2H)-one was confirmed by X-ray crystallography, demonstrating the importance of structural analysis in understanding the properties of these molecules . Additionally, the structural determination of 2- and 4-(methylthio)benzoic acid through powder X-ray diffraction and Hirshfeld surface analysis provides insight into the intermolecular interactions and the influence of the methylthio group's position on the molecule's properties .
Chemical Reactions Analysis
The presence of a methylthio group can significantly affect the reactivity of a molecule. For instance, the catalytic activity of ruthenium complexes with sulfur-containing ligands in oxidation and transfer hydrogenation reactions has been studied, showing efficient catalysis under various conditions . Furthermore, the synthesis of benzylic alcohols through selective C–H oxidation indicates that the methylthio group can be retained during functional group transformations, which is crucial for the development of new synthetic methodologies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Methylthio)benzyl alcohol and related compounds are influenced by the presence of the methylthio group. For example, solvent effects on molecular aggregation have been observed in compounds with thiadiazolyl and benzene diol moieties, suggesting that the methylthio group can impact solubility and aggregation behavior . Additionally, the electronic properties, such as the HOMO–LUMO energy gap, can be affected by the position of the methylthio group, as seen in the comparison between ortho- and para-substituted methylthio benzoic acids .
科学的研究の応用
薬理学
薬理学において、4-(メチルチオ)ベンジルアルコールは、抗高血糖剤の合成に使用されます . これらの化合物は、高血糖値を下げるのに役立つため、糖尿病の治療に不可欠です。この化合物が(4-置換ベンジル)(トリフルオロメチル)ピラゾールおよび -ピラゾロンの生成に果たす役割は、新しい治療薬の開発における可能性を示しています。
有機合成
有機合成では、4-(メチルチオ)ベンジルアルコールが前駆体または中間体として頻繁に使用されます。 特に、アルコール性ヒドロキシル基の保護と脱保護に役立ちます . このプロセスは、化合物に複数の官能基が存在する場合に、選択的な反応性を求める際に不可欠です。
材料科学
材料科学では、4-(メチルチオ)ベンジルアルコールは、ドミノカップリング反応による化合物の合成に役割を果たします . これらの反応は、強度向上や電気伝導率の変化など、特定の特性を持つ新素材の開発に重要です。
環境科学
環境科学では、4-(メチルチオ)ベンジルアルコールは、化学分解プロセスの研究や環境に優しい素材の開発に関与する可能性があります。 たとえば、その酸化特性は、汚染削減や廃棄物処理に関する研究に関連する可能性があります .
Safety and Hazards
4-(Methylthio)benzyl alcohol should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing . It should be used only outdoors or in a well-ventilated area . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
特性
IUPAC Name |
(4-methylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQKSQYMREAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343894 | |
| Record name | 4-(Methylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3446-90-0 | |
| Record name | 4-(Methylthio)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-(Methylthio)benzyl alcohol be easily oxidized, and what are the advantages of the method described in the research?
A1: Yes, 4-(Methylthio)benzyl alcohol can be efficiently oxidized to 4-(methylthio)benzaldehyde using a copper(II)/2,2,6,6,-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system at room temperature. [] This method offers several advantages:
- Tolerance to coordinating groups: This method successfully oxidizes 4-(Methylthio)benzyl alcohol, which is considered a challenging substrate due to the potential for the sulfur atom to coordinate with transition metal catalysts. []
Q2: What is a practical application of synthesizing 4-(methylthio)phenylacetonitrile?
A2: 4-(methylthio)phenylacetonitrile, which can be synthesized from 4-(Methylthio)benzyl alcohol, serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. [] The efficient synthesis of this compound is crucial for developing cost-effective and scalable production processes for these valuable products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)






